molecular formula C9H15NO2 B14715861 Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester CAS No. 21954-81-4

Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester

Cat. No.: B14715861
CAS No.: 21954-81-4
M. Wt: 169.22 g/mol
InChI Key: GCUYMKANURBHLF-UHFFFAOYSA-N
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Description

Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H17NO2. It is a derivative of butanoic acid, where the hydrogen atom at the second position is replaced by a cyano group, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester typically involves the esterification of 2-cyano-3,3-dimethylbutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield. The product is then purified using distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-cyano-3,3-dimethylbutanoic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 2-cyano-3,3-dimethylbutanoic acid and ethanol.

    Reduction: 2-amino-3,3-dimethylbutanoic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-hydroxy-, ethyl ester: Similar ester structure but with a hydroxyl group instead of a cyano group.

    Butanoic acid, 2,3-dimethyl-, ethyl ester: Similar ester structure but without the cyano group.

    Butanoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester: Similar ester structure but with different substituents.

Uniqueness

Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-cyano-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-12-8(11)7(6-10)9(2,3)4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYMKANURBHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454196
Record name Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21954-81-4
Record name Butanoic acid, 2-cyano-3,3-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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